synthesis of 3-iodo-5,6-dimethoxy-1H-indazole
synthesis of 3-iodo-5,6-dimethoxy-1H-indazole
An In-Depth Technical Guide to the Synthesis of 3-Iodo-5,6-dimethoxy-1H-indazole
Strategic Overview & Retrosynthetic Logic
The compound 3-iodo-5,6-dimethoxy-1H-indazole is a high-value heterocyclic scaffold, widely utilized in the development of kinase inhibitors (e.g., VEGFR, PDGFR inhibitors similar to Axitinib).[1] The C3-iodine handle is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 5,6-dimethoxy substitution pattern mimics the adenosine triphosphate (ATP) binding motif found in many bioactive alkaloids.[1]
Retrosynthetic Analysis
The most robust synthetic pathway disconnects the C3-iodine bond to reveal the parent heterocycle, 5,6-dimethoxy-1H-indazole .[1] This precursor is best assembled via the cyclization of 6-nitroveratraldehyde (2-nitro-4,5-dimethoxybenzaldehyde) or through the diazotization of 2-methyl-4,5-dimethoxyaniline (Jacobson synthesis).[1]
The Critical Path:
-
Scaffold Assembly: Construction of the indazole core.
-
C3-Functionalization: Regioselective electrophilic iodination.
Figure 1: Retrosynthetic disconnection strategy emphasizing the C3-iodination as the terminal functionalization step.[2][1]
Module A: Synthesis of the Precursor (5,6-Dimethoxy-1H-indazole)[2]
Note: If 5,6-dimethoxy-1H-indazole is sourced commercially, proceed directly to Module B.
The most scalable laboratory route utilizes 6-nitroveratraldehyde .[1] This method avoids the instability associated with 2-amino-benzaldehydes and the harsh conditions of the Jacobson synthesis.[1]
Reaction Scheme
6-Nitroveratraldehyde + Hydrazine
Protocol
Reagents:
-
6-Nitroveratraldehyde (2-nitro-4,5-dimethoxybenzaldehyde)[1]
-
Hydrazine monohydrate (
)[2][1] -
Ethanol (Absolute)[2]
-
10% Palladium on Carbon (Pd/C)[2]
-
Ammonium Formate (Hydrogen source) or
balloon[2][1]
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve 6-nitroveratraldehyde (10.0 g, 47.4 mmol) in Ethanol (100 mL). Add Hydrazine monohydrate (2.5 mL, 52 mmol) dropwise. Reflux for 2 hours. The solution will turn deep yellow/orange.[1]
-
Reductive Cyclization: Cool the mixture to room temperature. Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (
). -
Reduction: Add Ammonium Formate (15.0 g) in portions (exothermic) or stir under
atmosphere (1 atm) for 12 hours. The nitro group reduces to the amine, which spontaneously attacks the hydrazone nitrogen to close the ring, eliminating ammonia.[2] -
Workup: Filter the catalyst through Celite. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (EtOAc/Hexanes).
Module B: Regioselective C3-Iodination (Core Protocol)[2]
This is the critical step. Direct iodination of 1H-indazoles favors the C3 position due to the electronic richness of the pyrazole ring, provided the N1 position is unsubstituted.[1] The mechanism involves the formation of a transient N-iodo species followed by rearrangement to C3.[1]
Mechanistic Pathway
The reaction proceeds via base-mediated deprotonation of N1, followed by electrophilic attack of iodine.[1]
Figure 2: Mechanistic pathway for the base-mediated C3-iodination of indazoles.[2][1]
Experimental Protocol
Reagents:
-
Substrate: 5,6-Dimethoxy-1H-indazole (1.0 eq)
-
Iodinating Agent: Iodine (
) (2.0 eq)[2][1][3] -
Base: Potassium Hydroxide (KOH) pellets (2.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 10 mL/g of substrate)
-
Quench: 10% Sodium Thiosulfate (
) solution
Detailed Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethoxy-1H-indazole (5.0 g, 28.1 mmol) in DMF (50 mL).
-
Base Addition: Add KOH pellets (3.94 g, 70.2 mmol) to the solution. Stir at room temperature for 15 minutes. The solution typically darkens as the anion forms.[1]
-
Iodination: Cool the mixture to 0°C (ice bath). Add Iodine (
) (14.2 g, 56.2 mmol) portion-wise over 20 minutes.-
Critical: Adding iodine too quickly can cause exotherms that promote side reactions.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Quenching: Pour the reaction mixture slowly into a stirred beaker containing 10%
(200 mL) and crushed ice.-
Observation: The deep red/brown color of excess iodine will vanish, leaving a yellow/tan precipitate.[2]
-
-
Isolation: Stir the aqueous slurry for 30 minutes to ensure complete precipitation. Filter the solid via vacuum filtration (Buchner funnel).[2]
-
Washing: Wash the filter cake copiously with water (
mL) to remove residual DMF and inorganic salts.[1] Wash once with cold hexanes to remove non-polar impurities.[1] -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Data Summary & Optimization
| Parameter | Standard Condition | Optimization Notes |
| Solvent | DMF | DMSO or NMP can be used; DMF is easiest to wash away.[1] |
| Base | KOH (pellets) | |
| Stoichiometry | 1.0 : 2.0 : 2.5 (SM: | Excess |
| Temperature | 0°C | Heating (>60°C) may promote over-iodination or degradation.[2][1] |
Characterization & Quality Control
The product must be validated to ensure the iodine is at C3 and not on the benzene ring (C4/C7) or N1.[1]
Expected Analytical Data:
-
Physical State: Pale yellow to tan solid.[1]
-
H NMR (400 MHz, DMSO-
): -
MS (ESI):
(Parent: 178 + Iodine: 126).[2] -
Purity: >98% by HPLC (254 nm).
Troubleshooting & Safety
-
Regioselectivity: If N-iodination occurs (unstable solid), it usually reverts to the parent or rearranges to C3 upon heating or standing in solution.[1] Ensure the reaction runs long enough at RT.
-
Solubility: The product is less soluble than the starting material.[1] If the product oils out during quenching, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.[2][1] -
Iodine Stains: Sodium thiosulfate is the specific antidote for iodine spills on skin or equipment.[1]
References
-
Giraud, F., et al. (2021).[2][1] "C3-Indazole functionalization: A review." Chimica Oggi - Chemistry Today, 39(2), 16-20.[2][1] Link
-
Li, X., et al. (2014).[2][1] "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters, 24(5), 1339-1343.[2][1] Link[2][1]
-
BenchChem Application Note. (2025). "Synthesis of 3-Iodo-1,5-dimethyl-1H-indazole." Link[2][1]
-
Liu, R., et al. (2008).[2][1] "Iodination of indazoles: A comparative study." Journal of Organic Chemistry, 73(21), 219-226.[2] Link[2][1]
-
Patent CN109761904A. (2019).[2][1][4] "Method for synthesizing 6-iodo-1H-indazole and derivatives." Link
